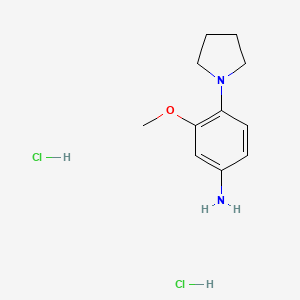

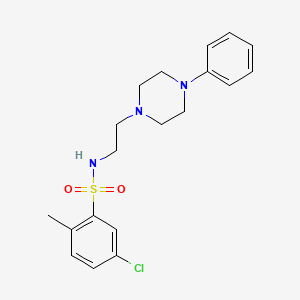

![molecular formula C19H16F3NO5S B2971047 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-07-6](/img/structure/B2971047.png)

1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a trifluoromethoxyphenyl group, a sulfonyl group, and a spiro[isobenzofuran-1,3’-piperidin] group. The trifluoromethoxy group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the compound .

Molecular Structure Analysis

The trifluoromethoxy group is likely to be strongly electron-withdrawing due to the presence of the highly electronegative fluorine atoms . This could influence the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethoxy group, which could make the compound more susceptible to reactions at positions ortho and para to this group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethoxy group could increase the compound’s stability and resistance to metabolism if it’s a biological compound .Scientific Research Applications

Sigma Ligand Affinity and Selectivity

The compound is related to a class of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, which have been synthesized and evaluated as sigma ligands. These compounds demonstrate selective affinity towards sigma 2 binding sites, with variations in the N-substituent affecting both affinity and selectivity. Studies have identified structural factors critical for sigma 1/sigma 2 affinity and selectivity, with certain substituents enhancing affinity for sigma 2 binding sites while retaining selectivity over sigma 1. This research suggests potential applications in understanding sigma receptor functions and developing sigma receptor-targeted therapies (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

Another study on N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] reported significant diuretic and antihypertensive activities in rats, indicating potential therapeutic applications for managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).

Potential Central Nervous System (CNS) Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Early research focused on the antidepressant potential of such compounds, noting their marked inhibition of tetrabenazine-induced ptosis. These studies aimed at identifying structural variations conducive to CNS activity, potentially offering new avenues for the development of antidepressants and other CNS-targeted therapies (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research into spiro-substituted piperidines has identified potential neurokinin receptor antagonists. One study describes the design and synthesis of a compound with significant inhibitory activity against bronchoconstriction induced by neurokinin in guinea pigs, highlighting its potential as a lead compound for developing novel neurokinin receptor antagonists or dual antagonists (Kubota et al., 1998).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-6-8-14(9-7-13)29(25,26)23-11-3-10-18(12-23)16-5-2-1-4-15(16)17(24)28-18/h1-2,4-9H,3,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTUDEFIWZUHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)